molecular formula C8H10BrNO B1291641 2-Amino-2-(3-bromophenyl)ethanol CAS No. 188586-75-6

2-Amino-2-(3-bromophenyl)ethanol

Cat. No.: B1291641
CAS No.: 188586-75-6
M. Wt: 216.07 g/mol
InChI Key: NWQRKZFQSCBVEY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-2-(3-bromophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the expression of neuroprotective genes, thereby promoting cell survival under stress conditions. In immune cells, it can modulate cytokine production, influencing the immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered gene expression and cellular responses. Additionally, this compound can induce changes in the conformation of proteins, affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to stress. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range elicits optimal responses without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted. These metabolic pathways can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its activity and function can be affected by its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(3-bromophenyl)ethanol can be synthesized through a multi-step process involving the following steps :

    Reaction of 3-bromobenzene ethanol with morpholine: This step produces 3-bromobenzene ethanol morpholine salt.

    Reaction of 3-bromobenzene ethanol morpholine salt with bromoethylamine: In the presence of sodium carbonate, this reaction yields this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This includes ensuring proper reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethanol: Similar structure but with the bromine atom at the para position.

    2-Amino-2-(3,5-dibromophenyl)ethanol: Contains two bromine atoms, increasing its reactivity.

    2-Amino-2-(3-chlorophenyl)ethanol: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Amino-2-(3-bromophenyl)ethanol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both amino and hydroxyl groups provides versatility in chemical reactions and potential biological activities .

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-phenyl)-oxirane (2.5 g, 12.6 mmol) in CH2Cl2 (20 mL) was added azidotrimethylsilane (2.5 mL, 18.84 mmol), followed by aluminium isopropoxide (256 mg, 1.26 mmol). The reaction mixture was stirred at room temperature for 18 h. Sodium potassium tartrate 1M (30 mL) was added, the aqueous layer was extracted with CH2Cl2, and the organic layers were dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the crude compound is purified by flash chromatography (10% EtOAc/Hex) to provide 2-azido-2-(3-bromo-phenyl)-ethanol (876 mg, 29%). To a solution of 2-azido-2-(3-bromo-phenyl)-ethanol (876 mg) in THF (10 mL) was added polymer supported triphenylphosphine (3 mmol/g) (2 g, 6 mmol), and the mixture was heated to 60° C. for 30 min. The polymer was then filtered and washed with CH2Cl2. The polymer was suspended in THF (20 mL) and concentrated NH4OH (10 mL) was added, and this mixture was agitated for 24 h. The polymer was filtered and the liquid phase was evaporated in vacuo to afford the title compound (110 mg, 14%).
Quantity
876 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(3-bromophenyl)ethanol
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